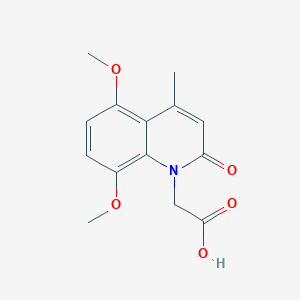

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

説明

特性

IUPAC Name |

2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8-6-11(16)15(7-12(17)18)14-10(20-3)5-4-9(19-2)13(8)14/h4-6H,7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMQHWYRBAAIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Abstract

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS Number: 924844-13-3) is a quinolinone derivative with a substitution pattern suggesting potential for significant biological activity. While specific research on this particular molecule is limited, the quinolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It synthesizes information from analogous compounds to propose a plausible synthetic route, hypothesize mechanisms of action, and provide detailed experimental protocols for investigation. The content herein is designed to serve as a foundational resource to stimulate and guide future research into this promising compound.

Introduction to the Quinolinone Scaffold

The quinoline and quinolinone ring systems are privileged structures in drug discovery, found in numerous natural alkaloids and synthetic compounds with profound pharmacological effects.[4][5] Their planar structure allows them to interact with biological macromolecules, most notably through intercalation with DNA and binding to the ATP pocket of various enzymes.[6][7] The functionalization of the quinolinone core dictates its biological target and activity. For instance, substitutions at the 6 and 7 positions with dimethoxy groups have been linked to potent inhibition of receptor tyrosine kinases (RTKs) like PDGF-RTK.[8] The presence of an N-acetic acid moiety can enhance solubility and provide an additional interaction point with biological targets. Given its specific structural features—a 2-quinolone core, 5,8-dimethoxy substitution, a 4-methyl group, and an N-acetic acid side chain—this compound represents a molecule of significant interest for therapeutic development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for designing experimental conditions, including solvent selection and formulation for biological assays.

| Property | Value | Source |

| CAS Number | 924844-13-3 | [Vendor Data] |

| Molecular Formula | C₁₄H₁₅NO₅ | [Calculated] |

| Molecular Weight | 277.27 g/mol | [Calculated] |

| IUPAC Name | This compound | [Vendor Data] |

| Appearance | Predicted: White to off-white solid | [Analogy] |

| Solubility | Predicted: Soluble in DMSO, DMF, and aqueous base | [Analogy] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Predicted: ~3.5-4.5 (carboxylic acid) | [Analogy] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

-

Stage 1: Synthesis of the 5,8-dimethoxy-4-methyl-1H-quinolin-2-one core. This is achievable via a Knorr-type cyclization of a β-ketoanilide precursor.

-

Stage 2: N-Alkylation. The synthesized quinolinone core is then alkylated at the nitrogen atom using a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid product.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 5,8-dimethoxy-4-methyl-1H-quinolin-2-one

-

Anilide Formation: To a solution of 2,5-dimethoxyaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water for 4-6 hours. Monitor the reaction by TLC.

-

Purification of Intermediate: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude β-ketoanilide can be purified by recrystallization from ethanol or used directly in the next step.

-

Cyclization: Add the crude β-ketoanilide slowly to pre-heated concentrated sulfuric acid (5-10 eq) at 60-70°C.[5] Maintain the temperature for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the quinolone core. Filter the solid, wash thoroughly with water until neutral pH, and dry under vacuum.

Stage 2: Synthesis of this compound

-

N-Alkylation: Dissolve the synthesized 5,8-dimethoxy-4-methyl-1H-quinolin-2-one (1.0 eq) in dry DMF. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.2 eq).[11] Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester intermediate by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add sodium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

-

Final Product Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The resulting precipitate is the final product. Filter, wash with cold water, and dry to yield this compound.

Potential Biological Activity and Mechanisms of Action

Based on the structural motifs present in the molecule, several biological activities can be hypothesized. The quinolinone scaffold is a well-established pharmacophore in anticancer and antimicrobial drug discovery.[4][12]

Anticancer Activity

Many quinoline derivatives exert their anticancer effects through two primary mechanisms: inhibition of protein kinases and interaction with DNA.[7][13]

-

Kinase Inhibition: The 6,7-dimethoxyquinoline scaffold is a known inhibitor of receptor tyrosine kinases such as EGFR and PDGF-RTK.[8][14] It is plausible that the 5,8-dimethoxy pattern of the title compound could also confer inhibitory activity against various kinases involved in cancer cell signaling. The molecule may act as an ATP-competitive inhibitor, blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.

-

DNA Intercalation: The planar aromatic ring system of the quinolinone core is capable of intercalating between the base pairs of DNA.[6][7] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some quinoline compounds also inhibit topoisomerase enzymes, further contributing to DNA damage.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid: A Technical Guide to a Promising Quinolinone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid represents a unique molecular scaffold within the broader class of quinolinone derivatives, a group of heterocyclic compounds renowned for their diverse and potent pharmacological activities. While direct and extensive research on this specific molecule is nascent, its structural features—a highly substituted quinolin-2-one core with an N-acetic acid moiety—suggest significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, grounded in the established literature of structurally analogous quinolinones. We will explore its physicochemical characteristics, propose a robust synthetic pathway, and, through a comparative analysis, elucidate its probable biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing molecule.

Introduction: The Quinolinone Core in Drug Discovery

The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Their broad spectrum of biological activities includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The versatility of the quinoline scaffold allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile.[1] The introduction of a carbonyl group at the 2-position to form the quinolin-2-one (carbostyril) core often imparts distinct biological properties, with derivatives showing promise as antitumor and antiplatelet agents.[4][5]

The subject of this guide, this compound, combines the quinolin-2-one core with an N-acetic acid substituent. This N-alkanoic acid functionalization is a key feature in various biologically active compounds, often enhancing solubility and providing a crucial interaction point with biological targets. This guide will synthesize the available information on this specific molecule and extrapolate its potential from the rich pharmacology of its chemical relatives.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 924844-13-3 | [6][7] |

| Molecular Formula | C₁₄H₁₅NO₅ | [6] |

| Molecular Weight | 277.28 g/mol | [6] |

| IUPAC Name | 2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid | [8] |

These fundamental properties are crucial for initial experimental design, including solubility testing and dose calculations for in vitro and in vivo studies.

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of N-substituted quinolin-2-ones. The proposed synthesis involves a two-step process starting from the corresponding 4-hydroxyquinolin-2-one precursor.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one

This step follows the principles of the Conrad-Limpach synthesis of quinolones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reaction Conditions: Heat the mixture at a temperature sufficient to drive the condensation and subsequent cyclization, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, or neat if the reactants are liquids at the reaction temperature.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated, filtered, and washed with an appropriate solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization.

Step 2: N-Alkylation and Hydrolysis

-

N-Alkylation:

-

Reaction Setup: Dissolve the 5,8-dimethoxy-4-methylquinolin-2(1H)-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 equivalents), to deprotonate the nitrogen.

-

Alkylation: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis:

-

Reaction Setup: Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis Conditions: Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

-

Final Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield the final product, this compound.

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are not available in the current literature. However, based on the extensive research on structurally similar quinolinone derivatives, we can infer its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Quinoline and quinolinone derivatives are well-documented for their potent anticancer activities, acting through various mechanisms.[1][9]

-

Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][10] Key targets include:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met.[2][10] The 4-anilinoquinoline scaffold, for instance, is a well-known pharmacophore for EGFR inhibitors.

-

Intracellular Kinases: Including those in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.[1][2]

-

The dimethoxy substitution on the benzene ring of the title compound may influence its binding affinity and selectivity for specific kinase targets.

Caption: Potential inhibition of cancer cell signaling pathways by the title compound.

-

Induction of Apoptosis: Many quinolinone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[11] This can be achieved through the modulation of apoptosis-related proteins and the activation of caspases.[11] Studies on halogenated 2H-quinolinone derivatives have shown that they can cause cell cycle arrest at the G2/M phase and induce apoptosis, as evidenced by increased caspase 3/7 activity.[11]

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[12] While the title compound has a quinolin-2-one core, the presence of the acetic acid moiety suggests potential for similar activities. The mechanism could involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases (COX).

Antimicrobial Activity

The quinolone scaffold is famously associated with a class of broad-spectrum antibiotics (fluoroquinolones). While the structural features of the title compound differ significantly from typical fluoroquinolones, the general quinoline framework has been explored for its activity against various microorganisms.[13] Further investigation would be required to determine if this compound possesses any significant antimicrobial properties.

Proposed Experimental Workflows for Biological Evaluation

For researchers interested in investigating the biological potential of this compound, the following experimental workflows are proposed.

Caption: A proposed workflow for the biological evaluation of the title compound.

Protocol: In Vitro Anticancer Activity Screening

-

Cell Lines: Select a panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.

-

Cytotoxicity Assay (MTT or SRB):

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Assess cell viability using MTT or SRB assay to determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to generate dose-response curves and calculate GI₅₀ values.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant, albeit underexplored, therapeutic potential. By leveraging the extensive knowledge base of the broader quinolinone class, this guide has outlined its likely physicochemical properties, a viable synthetic route, and its most probable biological activities, with a strong emphasis on anticancer applications through kinase inhibition and induction of apoptosis.

The lack of direct experimental data underscores a clear opportunity for novel research. The proposed synthetic and biological evaluation workflows provide a roadmap for scientists to begin to unravel the pharmacological profile of this promising compound. Future research should focus on its synthesis and subsequent screening against a diverse panel of cancer cell lines and relevant molecular targets. Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for the development of new and effective therapeutic agents.

References

-

(Author not available). (2023). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. [Link]

-

(Author not available). (Date not available). Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

-

(Author not available). (Date not available). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

-

Rizvi, S. U. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]

-

(Author not available). (Date not available). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Al-Omary, F. A. M., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

-

(Author not available). (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. [Link]

-

(Author not available). (Date not available). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Hindawi. [Link]

-

(Author not available). (Date not available). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. [Link]

-

(Author not available). (2024). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Bentham Science. [Link]

-

(Author not available). (Date not available). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PubMed Central. [Link]

-

Hussein, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

-

(Author not available). (Date not available). Quinoline and quinolinone derivatives with multi-target activity. ResearchGate. [Link]

-

(Author not available). (Date not available). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

(Author not available). (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. [Link]

-

(Author not available). (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

-

Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. PubMed. [Link]

-

(Author not available). (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

-

(Author not available). (Date not available). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]

-

(Author not available). (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

-

(Author not available). (Date not available). Chemical Properties of [4-(5-Hydroxy-2,4-dimethoxyphenyl)-3-methoxycarbonylmethyl-5-oxocyclohexyl]acetic acid, methyl ester. Cheméo. [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 924844-13-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound | 924844-13-3 [sigmaaldrich.cn]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid: A Theoretical and Practical Guide

Introduction

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS No. 924844-13-3) is a quinolone derivative with a molecular formula of C₁₄H₁₅NO₅ and a molecular weight of 277.28 g/mol .[1][2] Quinolone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and characterization in research and development settings.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below.

Experimental Protocol (Predicted)

To acquire high-quality NMR spectra, the following experimental setup is recommended:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons, such as the carboxylic acid proton.[3]

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Techniques: Standard ¹H and ¹³C{¹H} NMR experiments. For more detailed structural assignments, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (δ) are presented in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic (C6-H, C7-H) | 6.8 - 7.5 | Multiplet | 2H |

| Vinyl (C3-H) | ~6.5 | Singlet | 1H |

| Methylene (-CH₂-) | ~4.8 | Singlet | 2H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 6H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature.

-

The aromatic protons on the benzene ring will likely appear as a multiplet in the aromatic region. The exact splitting pattern will depend on their coupling constants.

-

The vinyl proton at the C3 position is expected to be a singlet.

-

The methylene protons of the acetic acid side chain attached to the nitrogen will appear as a singlet.

-

The two methoxy groups are expected to each give a sharp singlet, though they may be resolved as two distinct singlets depending on the magnetic environment.

-

The methyl group at the C4 position will also appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Quinolinone Carbonyl (C=O) | ~162 |

| Aromatic/Vinyl Carbons | 100 - 150 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | ~45 |

| Methyl (-CH₃) | ~20 |

Interpretation:

-

The two carbonyl carbons (carboxylic acid and quinolinone) are expected to be the most downfield signals.

-

The aromatic and vinyl carbons will resonate in the typical range for sp² hybridized carbons.

-

The methoxy carbons will appear in the upfield region characteristic of sp³ carbons attached to an electronegative oxygen atom.

-

The methylene and methyl carbons will be the most upfield signals in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Quinolinone) | 1650 - 1680 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Methoxy) | 1000 - 1300 | Strong |

Interpretation:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.

-

Two distinct, strong absorption bands are expected for the carbonyl groups . The carboxylic acid carbonyl will likely appear at a higher wavenumber than the quinolinone carbonyl.

-

The presence of aromatic and aliphatic C-H bonds will be indicated by absorptions just above and below 3000 cm⁻¹, respectively.

-

The C-O stretching vibrations of the methoxy groups will result in strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mode: Both positive and negative ion modes can be used. ESI is a soft ionization technique that is likely to show the molecular ion peak.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 277.28, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecule will depend on the ionization technique used. Common fragmentation pathways could include:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of a methoxy group (-OCH₃, 31 Da).

-

Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

-

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures of this molecule, researchers can more effectively characterize it during synthesis and purification, ensuring the integrity of their studies. While the data presented is theoretical, it is grounded in well-established spectroscopic principles and data from analogous compounds, providing a reliable reference for scientists in the field of drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Solubility and stability of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

An In-depth Technical Guide to the Solubility and Stability of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for characterizing this compound, a quinolinone derivative with a structural motif of interest in medicinal chemistry.[1][2] The quinolinone core is a privileged scaffold found in numerous pharmacologically active agents.[2] This document is intended for researchers, drug discovery scientists, and formulation experts, offering both foundational principles and detailed, field-proven experimental protocols to assess the aqueous solubility and chemical stability of this compound. The methodologies described herein are grounded in international regulatory standards and are designed to generate the robust data necessary to de-risk a candidate molecule, guide formulation strategies, and ensure the integrity of future preclinical and clinical studies.[3][4][5]

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is the first step in any systematic characterization.

-

Chemical Structure:

Caption: The molecular structure of the target compound.

-

Molecular Formula: C₁₄H₁₅NO₅

-

Molecular Weight: 277.28 g/mol [6]

-

Predicted Ionization Constants (pKa):

-

The structure contains a carboxylic acid moiety, which is expected to be the primary acidic center. Based on similar aromatic carboxylic acids, the pKa is predicted to be in the range of 3.5 - 4.5 .[8][9] This value is critical, as the compound's charge state, and thus its solubility, will change significantly around this pH.

-

The quinolinone nitrogen is part of an amide-like system, and its basicity is expected to be negligible.

-

Solubility Profiling

Aqueous solubility is a master variable that influences everything from in vitro assay performance to in vivo bioavailability. Low solubility can cause unreliable biological data and present significant challenges for formulation.[7][10] The gold-standard approach for definitive solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[1][11]

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it measures the saturation point of a solution in equilibrium with an excess of solid material, providing the most accurate and relevant value for thermodynamic solubility.[11] Kinetic solubility assays, while faster, can often overestimate solubility as they rely on the precipitation from a DMSO stock, which can lead to supersaturated solutions.[10] We will assess solubility in various aqueous buffers to understand the impact of pH, a critical factor for an ionizable compound, as well as in common organic solvents used in preclinical studies.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of the title compound.

-

Preparation of Media:

-

Prepare pH-adjusted aqueous buffers:

-

0.1 M HCl (pH ~1.0)

-

Phosphate-Citrate Buffer (pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Borate Buffer (pH 9.0)

-

-

Assemble organic solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound (approx. 2-5 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[11]

-

Add 1 mL of the desired test medium (from Step 1) to each vial.

-

Prepare each condition in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended. A preliminary time-to-equilibrium study can establish the optimal duration.[12]

-

-

Sample Processing & Analysis:

-

After equilibration, allow the vials to stand for 1-2 hours to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method (see Section 4.4). Prepare a calibration curve using standards of known concentrations.

-

Predicted Solubility Profile

The following table summarizes the expected solubility classifications for the compound based on its structure.

| Solvent/Medium | pH | Predicted Solubility (µg/mL) | Classification | Rationale |

| Aqueous Buffer | ~1.0 | 1 - 10 | Sparingly Soluble | The carboxylic acid is protonated (neutral), leading to low aqueous solubility. |

| Aqueous Buffer | 4.0 | 10 - 100 | Slightly Soluble | Near the pKa, a mix of neutral and ionized forms exists. |

| Aqueous Buffer | 7.4 | > 1000 | Soluble | The carboxylic acid is fully deprotonated (anionic), significantly increasing aqueous solubility. |

| Aqueous Buffer | 9.0 | > 1000 | Soluble | The compound remains in its highly soluble anionic form. |

| Ethanol | N/A | > 10,000 | Freely Soluble | Good solubility is expected in polar protic organic solvents. |

| DMSO | N/A | > 100,000 | Very Soluble | High solubility is expected in this polar aprotic solvent. |

Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[13][14] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[13][15] The goal is to induce a target degradation of 5-20%; excessive degradation (>20%) can obscure the primary degradation pathways.[16]

Experimental Workflow for Forced Degradation

The overall process follows a systematic approach to ensure all potential degradation routes are investigated.

Caption: Workflow for the forced degradation study of the compound.

Detailed Protocols for Stress Conditions

For each condition, a solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mix) is used. Samples are taken at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) and analyzed.

-

Protocol 1: Acid and Base Hydrolysis

-

Acid: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Causality: Elevated temperature is used to accelerate degradation if none is observed at room temperature.[15] The quinolinone structure contains amide and ether functionalities, which are susceptible to hydrolysis under acidic or basic conditions.

-

Sample Quenching: Prior to HPLC analysis, neutralize samples (acid with NaOH, base with HCl) to prevent further degradation on the analytical column.

-

-

Protocol 2: Oxidative Degradation

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature and protect from light.

-

Causality: H₂O₂ is used to simulate oxidative stress. The electron-rich dimethoxy-benzene ring is a potential site for oxidation.

-

-

Protocol 3: Thermal Degradation

-

Place the solid compound in a clear glass vial in a stability chamber or oven at 80°C.

-

At each time point, withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.

-

Causality: This assesses the intrinsic stability of the solid form of the active pharmaceutical ingredient (API).

-

-

Protocol 4: Photostability

-

In accordance with ICH Q1B guidelines, expose both the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][15][16][17][18]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Causality: The aromatic quinolinone system is a chromophore that can absorb UV/Vis light, potentially leading to photodegradation. The dark control is essential to differentiate between light-induced and thermal degradation.

-

Development of a Stability-Indicating HPLC Method

A self-validating stability study hinges on the analytical method's ability to separate the parent compound from all process impurities and degradation products.

-

Principle: A reverse-phase HPLC (RP-HPLC) method is the standard choice for compounds of this polarity.

-

Starting Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to ~3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B to elute more hydrophobic degradation products.

-

Detection: UV detector set at a wavelength of maximum absorbance (e.g., determined by scanning from 200-400 nm, likely around 278 nm or 325 nm for quinolones).[2][6]

-

Validation: The method is validated by analyzing the stressed samples. The goal is to demonstrate baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is not co-eluting with any degradants.

-

Summary of Predicted Stability Profile

This table summarizes the anticipated outcomes of the forced degradation study.

| Stress Condition | Reagents & Temperature | Predicted Outcome | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate Degradation | Potential hydrolysis of the ether (methoxy) groups. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant Degradation | High susceptibility of the amide bond in the quinolinone ring to cleavage. |

| Oxidation | 3% H₂O₂, Room Temp | Minor to Moderate Degradation | Oxidation of the electron-rich aromatic ring or formation of N-oxides. |

| Thermal | 80°C (Solid) | Likely Stable | Crystalline solids are often thermally stable at this temperature. |

| Photolytic | ICH Q1B Conditions | Potential for Degradation | Aromatic systems are often light-sensitive; photodimerization or photooxidation is possible. |

Conclusion and Recommendations

This guide outlines a robust, first-principles approach to characterizing the solubility and stability of this compound. Based on its structure, the compound is predicted to exhibit pH-dependent aqueous solubility, being poorly soluble at acidic pH and highly soluble at neutral to basic pH. Stability profiling via forced degradation is essential to uncover potential liabilities. The quinolinone core suggests a potential susceptibility to base-catalyzed hydrolysis.

Recommendations for Drug Development Professionals:

-

Early Formulation: For in vivo studies requiring neutral pH dosing vehicles, the compound's intrinsic solubility should be sufficient. For acidic environments (e.g., oral delivery), formulation strategies such as amorphous solid dispersions or salt formation may be necessary to improve dissolution rates.

-

Handling and Storage: Stock solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8°C) and protected from light. The solid API should be stored in well-sealed containers protected from light and humidity.

-

Analytical Method: The development of a validated, stability-indicating HPLC method is paramount and should be completed early in the development timeline to ensure the integrity of all subsequent data.

By systematically applying the protocols within this guide, researchers can build a comprehensive data package to make informed decisions and accelerate the progression of this promising chemical entity.

References

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

-

ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. [Link]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

-

ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (n.d.). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

-

The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022, June 16). BMC Chemistry. [Link]

-

Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. (n.d.). Iranian Journal of Basic Medical Sciences. [Link]

-

Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Scientific Research Publishing. [Link]

-

High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2008, January 31). PubMed. [Link]

-

DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. (2025, November 24). Journal of Chemistry Letters. [Link]

-

Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. [Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (n.d.). MDPI. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal of Pure Sciences. [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. japsonline.com [japsonline.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. unitedjchem.org [unitedjchem.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 14. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. jordilabs.com [jordilabs.com]

Methodological & Application

Synthesis of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, a functionalized quinolinone derivative of interest for pharmaceutical and chemical research. The quinolin-2-one (or carbostyril) scaffold is a privileged structure found in numerous bioactive molecules.[1] The introduction of an N-acetic acid moiety enhances aqueous solubility and provides a handle for further chemical modification, making this compound a valuable building block for drug discovery programs.

The described synthetic strategy is robust and proceeds in two main stages:

-

Construction of the Quinolinone Core: A thermal cyclization reaction, akin to the Conrad-Limpach-Knorr synthesis, is employed to construct the 5,8-dimethoxy-4-methylquinolin-2(1H)-one intermediate from 2,5-dimethoxyaniline and ethyl acetoacetate.[2][3]

-

N-Alkylation and Hydrolysis: The quinolinone nitrogen is subsequently alkylated using ethyl bromoacetate, followed by saponification of the resulting ester to yield the final carboxylic acid product.

This guide details the experimental procedures, explains the chemical principles behind each step, and offers insights into process optimization and characterization.

Overall Synthetic Scheme

The synthesis follows a logical progression from commercially available starting materials to the final target compound.

Caption: Overall two-part synthetic route.

Part 1: Synthesis of the Quinolinone Core: 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Principle and Rationale

The formation of the 4-hydroxy-2-quinolinone scaffold is effectively achieved through the Conrad-Limpach-Knorr synthesis.[3] This method involves the initial condensation of an aniline (2,5-dimethoxyaniline) with a β-ketoester (ethyl acetoacetate). This acid-catalyzed reaction forms a stable vinylogous amide intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

The subsequent and critical step is an intramolecular cyclization. This reaction is thermally driven and requires high temperatures (typically ~250°C) to overcome the activation energy for the ring-closing reaction, which proceeds via electrophilic attack of the aniline ring onto the ester carbonyl carbon. A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the necessary reaction temperature.[2][3] The resulting cyclized product tautomerizes to the more stable quinolin-2-one form.

Experimental Protocol

Caption: Workflow for the synthesis of the quinolinone core.

Materials

| Reagent/Material | Grade |

|---|---|

| 2,5-Dimethoxyaniline | Reagent Grade, ≥98% |

| Ethyl acetoacetate | Reagent Grade, ≥99% |

| Hydrochloric acid (HCl) | Concentrated, 37% |

| Diphenyl ether | Reagent Grade, 99% |

| Ethanol | Anhydrous |

| Hexanes | ACS Grade |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% |

| Deionized Water | In-house |

Step A: Synthesis of Ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate

-

In a 250 mL round-bottom flask, combine 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture in a water bath at 60-70°C for 2-3 hours with stirring. Monitor the reaction's completion by TLC (Thin-Layer Chromatography) using a 7:3 hexanes:ethyl acetate eluent.[3]

-

Upon completion, cool the mixture to room temperature. The intermediate product may crystallize.

-

Filter the crude solid and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from a minimal amount of hot ethanol to yield pure ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate as a crystalline solid.

Step B: Synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and distillation condenser, add diphenyl ether (100 mL).

-

Heat the diphenyl ether to 250°C with vigorous stirring.

-

Slowly add the dried intermediate from Step A (13.3 g, 0.05 mol) in small portions, ensuring the temperature remains close to 250°C. Ethanol will distill off during the addition.[3]

-

After the addition is complete, maintain the reaction at 250°C for an additional 30 minutes.

-

Allow the mixture to cool to below 100°C. Pour the warm mixture into 200 mL of hexanes with stirring to precipitate the crude product.

-

Filter the solid using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.

-

For purification, dissolve the crude solid in a 10% aqueous sodium hydroxide solution. Filter to remove any insoluble impurities.

-

Acidify the clear filtrate with concentrated hydrochloric acid until the product precipitates completely.

-

Filter the purified product, wash with deionized water until the washings are neutral (pH ~7), and dry under vacuum at 80°C to yield pure 5,8-dimethoxy-4-methylquinolin-2(1H)-one.

Part 2: Synthesis of this compound

Principle and Rationale

The final stage of the synthesis involves the N-alkylation of the quinolinone intermediate. The N-H proton of the lactam is acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic nitrogen anion.[4] This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an appropriate electrophile. For this synthesis, ethyl bromoacetate is used as a two-carbon electrophile, which installs the desired acetic acid ester moiety onto the nitrogen atom.

It is known that alkylation of quinolin-2-ones can potentially yield both N- and O-alkylated products.[1] The choice of reaction conditions is crucial to favor N-alkylation. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a moderately strong base like K₂CO₃ generally favors the formation of the N-alkylated product as the major isomer.[1]

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically achieved by heating the ester with a base like sodium hydroxide in an aqueous alcohol solution. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the final product.

Experimental Protocol

Caption: Workflow for N-alkylation and hydrolysis.

Materials

| Reagent/Material | Grade |

|---|---|

| 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | From Part 1 |

| Ethyl bromoacetate | Reagent Grade, ≥98% |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Ethyl acetate | ACS Grade |

| Sodium hydroxide (NaOH) | Pellets, ≥97% |

| Hydrochloric acid (HCl) | Concentrated, 37% |

| Deionized Water | In-house |

Step C: Synthesis of Ethyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate

-

To a dry round-bottom flask, add 5,8-dimethoxy-4-methylquinolin-2(1H)-one (4.38 g, 0.02 mol) and anhydrous potassium carbonate (5.52 g, 0.04 mol).

-

Add anhydrous DMF (50 mL) to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (3.67 g, 2.44 mL, 0.022 mol) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and monitor its progress by TLC until the starting quinolinone is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Step D: Synthesis of this compound

-

Dissolve the crude ester from Step C in a mixture of ethanol (60 mL) and water (20 mL).

-

Add a solution of sodium hydroxide (1.6 g, 0.04 mol) in water (10 mL).

-

Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester spot by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the product fully precipitates (pH ~2-3).

-

Stir the suspension in the ice bath for 30 minutes, then filter the solid product.

-

Wash the filter cake with cold deionized water and dry under vacuum to yield the final product, this compound.

Expected Product Characterization

| Compound | Appearance | Expected ¹H NMR Signals (δ, ppm) |

| 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | Off-white to pale yellow solid | ~11-12 (s, 1H, NH), 6.8-7.2 (m, 2H, Ar-H), 6.2-6.4 (s, 1H, H-3), 3.8-4.0 (2 x s, 6H, 2x-OCH₃), 2.4-2.6 (s, 3H, -CH₃) |

| This compound | White to off-white solid | ~13 (br s, 1H, -COOH), 6.9-7.3 (m, 2H, Ar-H), 6.3-6.5 (s, 1H, H-3), ~5.0 (s, 2H, N-CH₂-), 3.8-4.0 (2 x s, 6H, 2x-OCH₃), 2.5-2.7 (s, 3H, -CH₃) |

Troubleshooting and Key Considerations

-

Incomplete Cyclization (Part 1): If the cyclization reaction stalls, ensure the temperature is consistently held at 250°C. The purity of the enamine intermediate is also critical; it should be thoroughly dried before addition to the hot diphenyl ether.

-

Low Yield in N-Alkylation (Part 2): Ensure all reagents and the solvent (DMF) are anhydrous, as water can consume the base and hydrolyze the bromoacetate. An alternative, stronger base like sodium hydride (NaH) can be used, but requires more stringent anhydrous conditions.

-

Formation of O-Alkylated Byproduct: If significant O-alkylation is observed, purification by column chromatography will be necessary to separate the isomers. The N-alkylated product is typically more polar.

-

Purification: The acid-base extraction workup in both Part 1 and Part 2 is a highly effective method for purifying the acidic quinolinone intermediate and the final carboxylic acid product, efficiently removing neutral organic impurities like the high-boiling solvent.

References

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

- Jo, W., Ryu, C., Yang, J. W., & Cho, S. H. (2026). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Royal Society of Chemistry.

-

Taylor & Francis Online. Synthesis of New Quinoline Derivatives. Available at: [Link]

-

Wikipedia. Quinoline. Available at: [Link]

-

ResearchGate. Studies on the alkylation of quinolin-2(1H)-one derivatives. Available at: [Link]

-

ACS Publications. One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines. Available at: [Link]

-

Royal Society of Chemistry. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Available at: [Link]

-

PubMed. Recent Progress in the Synthesis of Quinolines. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

Sources

Application Note & Protocols: High-Throughput Screening Assays for Quinolinone Derivatives

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Identifying novel, potent, and selective quinolinone-based therapeutic agents requires the efficient interrogation of large chemical libraries. High-Throughput Screening (HTS) provides the necessary platform for this large-scale analysis, integrating automation, miniaturized assays, and sophisticated data processing to rapidly identify promising "hit" compounds.[3][4] This guide provides a detailed overview of key HTS methodologies tailored for the evaluation of quinolinone derivatives. We will explore the causality behind assay selection for critical drug target classes—including protein kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs)—and provide detailed, field-proven protocols for their execution. Furthermore, we will cover cell-based phenotypic screening as a powerful target-agnostic approach to discover compounds with desired cellular effects.

The Quinolinone Scaffold: A Versatile Framework for Drug Discovery

Quinolinone and its derivatives are heterocyclic compounds that have garnered significant attention from medicinal chemists.[5] Their rigid, planar structure is amenable to chemical modification at multiple positions, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[6] This structural versatility has led to the development of quinolinone derivatives that modulate a diverse range of biological targets.

Key therapeutic areas where quinolinone derivatives have shown immense potential include:

-

Oncology: Many derivatives function as potent inhibitors of protein kinases, which are enzymes that play a critical role in cancer cell signaling pathways controlling proliferation, survival, and metastasis.[7] Targets include EGFR, VEGFR, Pim-1 kinase, and components of the PI3K/Akt/mTOR pathway.[7][8][9]

-

Infectious Diseases: The scaffold is central to compounds with antibacterial and antimalarial activity.[2][10]

-

Neurology: Certain derivatives have been explored for their potential in treating neurodegenerative diseases and as anticonvulsant agents.[1]

Given the breadth of potential targets, a multi-faceted HTS strategy is essential to fully explore the therapeutic potential of a quinolinone library.

Foundational Principles of HTS Assay Design

A successful HTS campaign relies on the development of robust, reproducible, and cost-effective assays. The primary goal is to miniaturize the assay into a microplate format (typically 384- or 1536-well plates) that can be processed by automated liquid handlers and plate readers.[4]

Key Assay Performance Metrics

Before embarking on a large-scale screen, every assay must be validated to ensure data quality. The most critical statistical parameter is the Z'-factor , which provides a measure of assay quality, taking into account both the dynamic range of the signal and the data variation.

-

Z' > 0.5: An excellent assay, suitable for HTS.[3]

-

0 < Z' < 0.5: A marginal assay.

-

Z' < 0: The assay is not suitable for screening.

The Z'-factor is calculated using positive and negative controls run on each plate, ensuring the assay is a self-validating system.

Core HTS Workflow

The general workflow for an HTS campaign is a multi-step process designed to efficiently identify and validate active compounds.

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Target-Based HTS Assays & Protocols

Target-based screening involves testing compounds against a known, purified biological target, such as an enzyme or receptor. This is the most common approach for targets like kinases and GPCRs.

Protein Kinase Inhibition Assays

Protein kinases are one of the most important target classes for quinolinone derivatives, particularly in oncology.[11][12] Most kinase assays are designed to measure the production of ADP or the phosphorylation of a substrate, both of which are products of the kinase reaction.

TR-FRET is a highly robust technology for HTS because it minimizes background fluorescence from test compounds and microplates.[13] It combines the principles of FRET with the use of long-lifetime lanthanide donor fluorophores (e.g., Europium or Terbium).[14] A signal is generated only when a lanthanide-labeled donor and a fluorescent acceptor are brought into close proximity, for instance, when an antibody recognizes a phosphorylated substrate.[14]

Caption: Principle of a TR-FRET-based kinase activity assay.

This protocol is adapted from standard methodologies for Homogeneous Time Resolved Fluorescence (HTRF) assays.[13][14]

Objective: To identify quinolinone derivatives that inhibit the activity of a specific protein kinase.

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Kinase reaction buffer

-

HTRF Detection Reagents: Europium-cryptate labeled anti-phospho-substrate antibody (Donor) and Streptavidin-XL665 (Acceptor)

-

HTRF Detection Buffer

-

Quinolinone compound library (in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

Low-volume 384-well white microplates

-

HTRF-certified microplate reader

Procedure:

-

Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each quinolinone derivative from the library source plate to the assay plate. Also dispense DMSO (negative control) and the positive control inhibitor.

-

Kinase/Substrate Mix Addition: Prepare a 2X kinase/substrate mix in kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.

-

Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The exact time should be determined during assay development.

-

Stop & Detect: Prepare a 1X solution of HTRF detection reagents in HTRF detection buffer. Add 10 µL to each well to stop the reaction and initiate detection.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Data are expressed as the ratio of the two emission signals.

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells. Compounds meeting a predefined inhibition threshold (e.g., >50%) are considered "hits."

G-Protein Coupled Receptor (GPCR) Modulation Assays

GPCRs are the largest family of cell surface receptors and a major target class for therapeutics.[15] Quinolinone derivatives can act as either agonists (activators) or antagonists (inhibitors) of GPCR signaling.[16][17] For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[18]

This protocol outlines a method to screen for GPCR antagonists. A similar protocol can be used to screen for agonists by omitting the addition of the known agonist.

Objective: To identify quinolinone derivatives that antagonize a Gq-coupled GPCR.

Materials:

-

HEK293 cells stably expressing the GPCR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Known GPCR agonist.

-

Quinolinone compound library (in DMSO).

-

384-well black-wall, clear-bottom microplates.

-

Fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®).

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells into 384-well plates at an optimized density and grow overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add 20 µL of the calcium dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

-

Compound Addition: Transfer the plate to the fluorescence imaging plate reader. The instrument will add 5 µL of the quinolinone compounds (or controls) to the wells. Incubate for 15-30 minutes.

-

Agonist Stimulation & Reading: The instrument will then add 5 µL of a known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).

-

Data Acquisition: The plate reader measures the fluorescence intensity before and after the agonist addition in real-time. A rapid increase in fluorescence indicates calcium mobilization.

Data Analysis: Antagonists will blunt or eliminate the fluorescence signal induced by the agonist. Calculate the percent inhibition for each compound. Hits are selected for dose-response analysis to determine their potency (IC50).

Protein-Protein Interaction (PPI) Inhibition Assays

Disrupting pathogenic protein-protein interactions is a challenging but promising area of drug discovery. Proximity-based assays are ideal for screening PPI inhibitors in an HTS format.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[19] It utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, releases singlet oxygen, and an Acceptor bead that, when in close proximity (<200 nm), captures the singlet oxygen and emits a chemiluminescent signal.[20][21] If a compound disrupts the PPI, the beads are separated, and the signal is lost.

Caption: Principle of an AlphaScreen® assay for protein-protein interaction inhibitors.

This protocol describes a general method for identifying inhibitors of a PPI.[20]

Objective: To identify quinolinone derivatives that disrupt the interaction between two proteins.

Materials:

-

Protein A (e.g., tagged with Biotin).

-

Protein B (e.g., tagged with GST).

-

AlphaScreen® Streptavidin Donor Beads.

-

AlphaScreen® Anti-GST Acceptor Beads.

-

Assay Buffer.

-

Quinolinone compound library (in DMSO).

-

Low-volume 384-well white microplates (e.g., ProxiPlate).

-

AlphaScreen-capable microplate reader.

Procedure:

-

Compound Dispensing: Dispense ~50 nL of quinolinone compounds or DMSO controls into the assay plate.

-

Protein A / Donor Bead Addition: Add 5 µL of a solution containing Biotin-Protein A pre-incubated with Streptavidin Donor beads.

-

Incubation: Incubate for 30 minutes at room temperature to allow compounds to bind to Protein A.

-

Protein B / Acceptor Bead Addition: Add 5 µL of a solution containing GST-Protein B and Anti-GST Acceptor beads.

-

Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow the protein interaction to reach equilibrium.

-

Read Plate: Read on a microplate reader equipped for AlphaScreen detection.

Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the PPI. Calculate percent inhibition relative to DMSO controls.

Cell-Based Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in cellular phenotype, such as cell death in cancer lines, without a priori knowledge of the molecular target.[22][23] This approach is particularly powerful for discovering compounds with novel mechanisms of action.

Protocol 4: High-Throughput Cell Viability Assay

A common phenotypic screen for oncology is to identify compounds that selectively kill cancer cells.[24] Cellular ATP levels are a robust indicator of cell viability and metabolic activity.[25]

Objective: To identify quinolinone derivatives that reduce the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®).

-

Quinolinone compound library (in DMSO).

-

Positive control (e.g., a known cytotoxic agent).

-

384-well white, clear-bottom tissue culture-treated plates.

-

Luminescence-capable microplate reader.

Procedure:

-

Cell Plating: Dispense 30 µL of cell suspension into each well of the 384-well plate at a pre-determined optimal seeding density. Incubate for 24 hours.

-

Compound Treatment: Add ~100 nL of quinolinone compounds or controls to the wells.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Equilibrate the plates and the viability reagent to room temperature. Add 30 µL of the reagent to each well.

-

Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read Plate: Measure luminescence using a microplate reader.

Data Analysis: A decrease in luminescence corresponds to a decrease in viable cells. Data is typically normalized to DMSO-treated controls (100% viability) and a "no cells" background control (0% viability).

Data Presentation and Hit Prioritization

Data from primary HTS campaigns are used to identify "hits" for further study. These hits are then typically re-tested in dose-response experiments to determine their potency (IC50 or EC50).

Table 1: Comparison of HTS Assay Technologies

| Technology | Principle | Primary Use Case | Advantages | Potential Issues |

| HTRF® | TR-FRET | Kinase Activity, PPIs, Biomarkers | Homogeneous, low background, robust | Requires specific antibodies/reagents |

| AlphaScreen® | Luminescent Proximity | PPIs, Biomarker Quantification | Very high sensitivity, homogeneous | Light sensitive, singlet oxygen quenchers |

| Calcium Mobilization | Fluorescence | GPCR Activity (Gq) | Real-time kinetics, functional data | Requires specific cell lines, dye artifacts |

| ATP-based Luminescence | Luminescence | Cell Viability, Cytotoxicity | Simple, robust, sensitive, fast | ATP levels can be modulated by non-lethal effects |

Table 2: Example Hit Data from a Quinolinone HTS Campaign

| Compound ID | Primary Screen (% Inhibition) | Follow-up IC50 (µM) | Assay Type | Notes |

| QN-001 | 95% | 0.05 | Pim-1 Kinase (HTRF) | Potent and selective hit. |

| QN-002 | 88% | 1.2 | Cell Viability (HepG2) | Confirmed cytotoxic activity. |

| QN-003 | 75% | 5.6 | GPCR Antagonist (Calcium) | Moderate potency. |

| QN-004 | 60% | >20 | PPI (AlphaScreen) | Weak activity, deprioritized. |

| QN-005 | 99% | N/A | Pim-1 Kinase (HTRF) | False positive, compound is an autofluorescent quencher. |

It is crucial to perform counter-screens and orthogonal assays to eliminate false positives and confirm the mechanism of action. For example, a hit from a fluorescence-based assay should be tested in a label-free format like mass spectrometry to rule out compound interference.[26]

Conclusion